3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine
Description
Properties
Molecular Formula |
C11H15BrN2 |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
3-bromo-2-methyl-6-piperidin-1-ylpyridine |
InChI |
InChI=1S/C11H15BrN2/c1-9-10(12)5-6-11(13-9)14-7-3-2-4-8-14/h5-6H,2-4,7-8H2,1H3 |
InChI Key |
YCWOIUBNAAZBGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCCC2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine typically involves the bromination of 2-methyl-6-(piperidin-1-yl)pyridine. One common method is the reaction of 2-methyl-6-(piperidin-1-yl)pyridine with bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the piperidine moiety.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of pyridine compounds, including 3-bromo-2-methyl-6-(piperidin-1-yl)pyridine, exhibit promising anticancer properties. For instance, certain pyridine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating moderate to high activity against ovarian and breast cancer cells. The mechanism often involves the inhibition of key enzymes or pathways associated with tumor growth and proliferation .
Case Study:
A derivative similar to 3-bromo-2-methyl-6-(piperidin-1-yl)pyridine was tested for its effectiveness against NAMPT (Nicotinamide adenine dinucleotide biosynthesis) in cancer cells. It showed significant cytotoxicity, leading to further investigations for in vivo applications .
1.2 Neurological Applications
The compound has potential applications in treating neurological disorders due to its interaction with neurotransmitter systems. Compounds with a similar structure have been studied for their sedative and anxiolytic effects, indicating that modifications to the piperidine group can enhance therapeutic efficacy .
Organic Synthesis
2.1 Synthesis of Cholinergic Drugs
3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine serves as an important intermediate in the synthesis of cholinergic drugs, which are critical for treating gastrointestinal diseases and other conditions linked to acetylcholine signaling .
Data Table: Synthesis Pathways
| Compound | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| 3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine | Cholinergic Drug Synthesis | 89.03% | |
| Similar Pyridine Derivative | Anticancer Activity Testing | Variable |
Antimicrobial and Antiviral Properties
Recent studies have highlighted the antimicrobial and antiviral activities of pyridine derivatives, including those structurally related to 3-bromo-2-methyl-6-(piperidin-1-yl)pyridine. The presence of functional groups such as amino or methoxy enhances these biological activities, making them suitable candidates for developing new antimicrobial agents .
Case Study:
In the context of the COVID-19 pandemic, research has focused on pyridine compounds for their potential antiviral properties against SARS-CoV-2. Compounds exhibiting structural similarities to 3-bromo-2-methyl-6-(piperidin-1-yl)pyridine were evaluated for their efficacy in inhibiting viral replication .
Future Directions and Research Opportunities
The versatility of 3-bromo-2-methyl-6-(piperidin-1-yl)pyridine suggests numerous avenues for future research:
- Optimization of Anticancer Activity: Further structural modifications could enhance potency and selectivity against specific cancer types.
- Exploration of Neurological Effects: Investigating the compound's interaction with various receptors may yield new treatments for anxiety and depression.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Bromopyridine Derivatives
Table 1: Structural and Physicochemical Comparisons
Electronic and Steric Effects
- Piperidin-1-yl vs. Pyrrolidin-1-yl: The piperidin-1-yl group in the target compound is a six-membered ring, offering greater conformational flexibility and basicity (pKa ~11) compared to the five-membered pyrrolidin-1-yl group (pKa ~9.5) .
Trifluoromethyl (CF₃) vs. Piperidin-1-yl :
- The CF₃ group in 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine is strongly electron-withdrawing, reducing electron density on the pyridine ring and directing electrophilic substitution to the 4-position. In contrast, the piperidin-1-yl group is electron-donating, activating the ring toward electrophilic attack at the 4-position .
Commercial Availability and Pricing
Table 2: Commercial Data for Selected Compounds
Pricing trends suggest bromopyridine derivatives with complex substituents command premium costs ($400–$4800 per 25 g) due to synthetic challenges .
Biological Activity
3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Mechanisms of Biological Activity
The biological activity of 3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The compound's piperidine moiety enhances its interaction with biological systems, potentially leading to various pharmacological effects.
1. Anticancer Activity
Research indicates that compounds similar to 3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine exhibit significant anticancer properties. For instance, a study on pyridine derivatives revealed that certain analogs demonstrated cytotoxicity against various cancer cell lines, including breast and ovarian cancers. The mechanism often involves the inhibition of key signaling pathways such as the fibroblast growth factor receptor (FGFR) pathway, which is crucial in tumor proliferation and metastasis .
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 0.5 | FGFR Inhibition |
| Compound B | Ovarian Cancer | 0.8 | Apoptosis Induction |
| 3-Bromo... | Various | TBD | TBD |
2. Antimicrobial Activity
The antimicrobial properties of nitrogen heterocycles, including pyridines, have been extensively documented. Studies have shown that similar compounds possess antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Escherichia coli. The presence of bromine and piperidine groups in the structure may enhance these activities by affecting membrane permeability or enzyme inhibition .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacteria Tested | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 12.5 | Bactericidal |
| Compound D | E. coli | 25 | Bacteriostatic |
| 3-Bromo... | Various | TBD | TBD |
Case Study 1: Anticancer Evaluation
In a recent study, a derivative of 3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine was evaluated for its anticancer potential against breast cancer cell lines. The compound exhibited an IC50 value indicating significant cytotoxicity, prompting further investigation into its mechanism involving apoptosis and cell cycle arrest .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of related pyridine compounds against various bacterial strains. Results indicated that compounds with similar structures demonstrated effective inhibition at low concentrations, suggesting that modifications in the piperidinyl group could enhance their antimicrobial properties .
Q & A
Q. What are the optimal synthetic routes for 3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine, and how can reaction yields be improved?
- Methodological Answer : The synthesis of brominated pyridines often involves palladium- or nickel-catalyzed coupling reactions. For example, nickel catalysts have been used in reductive coupling of halomethylpyridines to form bipyridines, with yields dependent on ligand choice (e.g., bidentate P,N ligands improve catalytic efficiency) . To enhance yields for 3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine:
- Optimize stoichiometry of piperidine in nucleophilic aromatic substitution (SNAr) reactions. Excess piperidine (2–3 eq.) ensures complete substitution at the 6-position.
- Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during bromination .
- Monitor reaction progress via LC-MS to identify side products like dehalogenated derivatives.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves impurities from brominated byproducts .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns. For example, the piperidinyl proton signals appear as a multiplet at δ 1.5–2.5 ppm, while the methyl group at the 2-position resonates as a singlet near δ 2.3 ppm .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₄BrN₂: calculated 273.03, observed 273.02 ± 0.01) .
Advanced Research Questions
Q. What mechanistic insights explain competing pathways in the functionalization of 3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine?
- Methodological Answer : Competing pathways arise due to the electronic effects of substituents:
- The bromine atom at the 3-position activates the pyridine ring for electrophilic substitution but deactivates it for nucleophilic attacks.
- Density functional theory (DFT) studies on similar bromopyridines show that electron-withdrawing groups (e.g., Br) lower the LUMO energy at the 4-position, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) over direct alkylation .
- Experimental validation: Perform kinetic studies using in situ IR to track intermediates during palladium-catalyzed coupling. Compare rate constants for arylboronic acid vs. alkyl Grignard reagents .
Q. How do steric and electronic factors influence the compound’s reactivity in metal-catalyzed transformations?
- Methodological Answer :
- Steric effects : The methyl group at the 2-position creates steric hindrance, limiting accessibility to the 3-bromo site. Use bulky ligands (e.g., XPhos) to prevent catalyst poisoning and improve regioselectivity in cross-couplings .
- Electronic effects : The piperidinyl group at the 6-position donates electron density via resonance, reducing electrophilicity at adjacent positions. Electrochemical studies (cyclic voltammetry) reveal a redox potential shift of +0.2 V compared to non-substituted analogs, indicating slower oxidative addition in catalytic cycles .
Q. What strategies resolve contradictions in reported crystallographic data for brominated pyridine derivatives?
- Methodological Answer : Discrepancies in crystallographic reports (e.g., bond lengths or angles) often stem from:
- Polymorphism : Recrystallize the compound in different solvents (e.g., ethyl acetate vs. hexane) and compare unit cell parameters via SC-XRD .
- Dynamic disorder : Use low-temperature (100 K) X-ray diffraction to minimize thermal motion artifacts. For example, a study on [N,N'-Bis-(6-methylpyrid-2-ylium)-(1R,2R)-1,2-diaminocyclohexane] bis-[(p-cymene)-trichlororuthenate(II)] resolved disorder by refining anisotropic displacement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
